Oxethazaine Oxethazaine Oxethazaine is a white powder. (NTP, 1992)
Oxethazaine is an amino acid amide.
Oxetacaine, also called oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine that conserves its unionized form at low pH levels. Its actions have shown to relieve dysphagia, relieve pain due to reflux, chronic gastritis, and duodenal ulcer. Oxetacaine is approved by Health Canada since 1995 for its use as an antacid combination in over-the-counter preparations. It is also in the list of approved derivatives of herbal products by the EMA.
Brand Name: Vulcanchem
CAS No.: 126-27-2
VCID: VC0538378
InChI: InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
SMILES: CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
Molecular Formula: C28H41N3O3
Molecular Weight: 467.6 g/mol

Oxethazaine

CAS No.: 126-27-2

Inhibitors

VCID: VC0538378

Molecular Formula: C28H41N3O3

Molecular Weight: 467.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Oxethazaine - 126-27-2

CAS No. 126-27-2
Product Name Oxethazaine
Molecular Formula C28H41N3O3
Molecular Weight 467.6 g/mol
IUPAC Name 2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Standard InChI InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
Standard InChIKey FTLDJPRFCGDUFH-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
Canonical SMILES CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
Appearance Solid powder
Boiling Point 630 ºC at 760 mm Hg
Melting Point 219 to 220 °F (NTP, 1992)
100-101 ºC
104.0 °C
Physical Description Oxethazaine is a white powder. (NTP, 1992)
Description Oxethazaine is a white powder. (NTP, 1992)
Oxethazaine is an amino acid amide.
Oxetacaine, also called oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine that conserves its unionized form at low pH levels. Its actions have shown to relieve dysphagia, relieve pain due to reflux, chronic gastritis, and duodenal ulcer. Oxetacaine is approved by Health Canada since 1995 for its use as an antacid combination in over-the-counter preparations. It is also in the list of approved derivatives of herbal products by the EMA.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 13930-31-9 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 73° F (NTP, 1992)
<0.1 g/100 ml at 23 ºC
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide
Mucaine
Muthesa
Oxaine
oxetacain
oxethazaine
oxethazaine hydrochloride
oxethazaine monohydrochloride
oxethazine
Robercain R
Tepilta
Reference 1: Brennan PA, Langdon JD. A preliminary report using oxethazaine--a potential new dental local anaesthetic. Br J Oral Maxillofac Surg. 1990 Feb;28(1):26-8. PubMed PMID: 2182107.
2: Kovacs GT, Campbell J, Francis D, Hill D, Adena MA. Is mucaine an appropriate medication for the relief of heartburn during pregnancy? Asia Oceania J Obstet Gynaecol. 1990 Dec;16(4):357-62. PubMed PMID: 2099731.
3: Hsu MC, Lin SF, Kuan CP, Chu WL, Chan KH, Chang-Chien GP. Oxethazaine as the source of mephentermine and phentermine in athlete's urine. Forensic Sci Int. 2009 Mar 10;185(1-3):e1-5. doi: 10.1016/j.forsciint.2008.12.009. Epub 2009 Jan 20. PubMed PMID: 19157735.
4: Zhang L, Liu C, Xiao Y, Chen X. Oxethazaine inhibits hepatitis B virus capsid assembly by blocking the cytosolic calcium-signalling pathway. J Gen Virol. 2016 May;97(5):1198-209. doi: 10.1099/jgv.0.000417. Epub 2016 Feb 1. PubMed PMID: 26838678.
5: Masuda Y, Oguma T, Kimura A. Biphasic effects of oxethazaine, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells. Biochem Pharmacol. 2002 Aug 15;64(4):677-87. PubMed PMID: 12167487.
6: Huang WH, Liu CH, Liu RH, Tseng YL. Confirming urinary excretion of mephentermine and phentermine following the ingestion of oxethazaine by gas chromatography-mass spectrometry analysis. J Anal Toxicol. 2010 Mar;34(2):73-7. PubMed PMID: 20223098.
7: Zanni A, Gherardi S, Crowther PS, De Tomasi F, Scott CN, Bertoli R. A double-blind controlled study to compare the efficacy of an antacid plus oxethazaine with that of an antacid alone in the treatment of pain due to gastric or duodenal ulceration. Curr Med Res Opin. 1986;10(2):128-34. PubMed PMID: 3519093.
8: Masuda Y, Edo T. Mechanisms involved in the contraction of intrahepatic portal vein branches by clomipramine and oxethazaine in isolated perfused rat livers. J Pharmacol Sci. 2005 Jun;98(2):181-4. Epub 2005 Jun 8. PubMed PMID: 15942124.
9: Bhoir S, Bhagwat AM. Comparison of seven Oxethazaine containing antacids available in the Indian market. J Assoc Physicians India. 2013 Jun;61(6):400-3. PubMed PMID: 24640206.
10: HOLLANDER E. Oxethazaine for control of symptoms in refractory cases of duodenal ulcer and hiatus hernia. Am J Gastroenterol. 1960 Dec;34:613-8. PubMed PMID: 13715300.
11: Masuda Y. Intrahepatic flow disturbance: possibility of a hidden cause of drug toxicity. J Pharmacol Sci. 2006 Mar;100(3):167-74. Epub 2006 Mar 4. PubMed PMID: 16518079.
12: Anika MS. Effects of cholecystokinin and caerulein on gastric emptying. Eur J Pharmacol. 1982 Nov 19;85(2):195-9. PubMed PMID: 6897537.
13: Masuda Y, Ozaki M, Oguma T. Alteration of hepatic microcirculation by oxethazaine and some vasoconstrictors in the perfused rat liver. Biochem Pharmacol. 1997 Jun 15;53(12):1779-87. PubMed PMID: 9256152.
14: Yamazaki Y. Inhibitory mechanism of oxethazaine on release of endogenous secretin and pancreatic response in dogs. Dig Dis Sci. 1982 Sep;27(9):821-7. PubMed PMID: 6896683.
15: GLASSMAN JM, DERVINIS A, BECKFIELD WJ, SEIFTER J. Acute and chronic toxicity of oxethazaine: a highly potent local anesthetic. Toxicol Appl Pharmacol. 1963 Mar;5:184-200. PubMed PMID: 13948386.
16: Barry MK, Aloisi JD, Yeo CJ. Neural mechanisms in basal and meal-stimulated ileal absorption. J Surg Res. 1995 Apr;58(4):425-31. PubMed PMID: 7723323.
17: JANKELSON OM, JANKELSON IR. The symptomatic, exaggerated gastrocolic reflex: its relief by an oral, topical anesthetic (oxethazaine hydrochloride). Am J Gastroenterol. 1959 Dec;32:719-22. PubMed PMID: 14406692.
18: RIDER JA, MOELLER HC, GARDEY RH. Oxethazaine hydrochloride for treatment of gastritis, peptic ulcer and esophagitis. Clin Med (Northfield). 1963 Jul;70:1271-8. PubMed PMID: 15445957.
19: BAKER JW. CLINICAL TRIAL OF ALUDROX AND OXETHAZAINE IN RADIOTHERAPY. Clin Radiol. 1963 Oct;14:442-4. PubMed PMID: 14068783.
20: Yasuno R, Oguma T, Masuda Y. Ca2+ enhancement of hemolysis induced by the topical anesthetic oxethazaine in vitro. Biol Pharm Bull. 1998 Dec;21(12):1294-9. PubMed PMID: 9881642. 1: Brennan PA, Langdon JD. A preliminary report using oxethazaine--a potential new dental local anaesthetic. Br J Oral Maxillofac Surg. 1990 Feb;28(1):26-8. PubMed PMID: 2182107.
2: Kovacs GT, Campbell J, Francis D, Hill D, Adena MA. Is mucaine an appropriate medication for the relief of heartburn during pregnancy? Asia Oceania J Obstet Gynaecol. 1990 Dec;16(4):357-62. PubMed PMID: 2099731.
3: Hsu MC, Lin SF, Kuan CP, Chu WL, Chan KH, Chang-Chien GP. Oxethazaine as the source of mephentermine and phentermine in athlete's urine. Forensic Sci Int. 2009 Mar 10;185(1-3):e1-5. doi: 10.1016/j.forsciint.2008.12.009. Epub 2009 Jan 20. PubMed PMID: 19157735.
4: Zhang L, Liu C, Xiao Y, Chen X. Oxethazaine inhibits hepatitis B virus capsid assembly by blocking the cytosolic calcium-signalling pathway. J Gen Virol. 2016 May;97(5):1198-209. doi: 10.1099/jgv.0.000417. Epub 2016 Feb 1. PubMed PMID: 26838678.
5: Masuda Y, Oguma T, Kimura A. Biphasic effects of oxethazaine, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells. Biochem Pharmacol. 2002 Aug 15;64(4):677-87. PubMed PMID: 12167487.
6: Huang WH, Liu CH, Liu RH, Tseng YL. Confirming urinary excretion of mephentermine and phentermine following the ingestion of oxethazaine by gas chromatography-mass spectrometry analysis. J Anal Toxicol. 2010 Mar;34(2):73-7. PubMed PMID: 20223098.
7: Zanni A, Gherardi S, Crowther PS, De Tomasi F, Scott CN, Bertoli R. A double-blind controlled study to compare the efficacy of an antacid plus oxethazaine with that of an antacid alone in the treatment of pain due to gastric or duodenal ulceration. Curr Med Res Opin. 1986;10(2):128-34. PubMed PMID: 3519093.
8: Masuda Y, Edo T. Mechanisms involved in the contraction of intrahepatic portal vein branches by clomipramine and oxethazaine in isolated perfused rat livers. J Pharmacol Sci. 2005 Jun;98(2):181-4. Epub 2005 Jun 8. PubMed PMID: 15942124.
9: Bhoir S, Bhagwat AM. Comparison of seven Oxethazaine containing antacids available in the Indian market. J Assoc Physicians India. 2013 Jun;61(6):400-3. PubMed PMID: 24640206.
10: HOLLANDER E. Oxethazaine for control of symptoms in refractory cases of duodenal ulcer and hiatus hernia. Am J Gastroenterol. 1960 Dec;34:613-8. PubMed PMID: 13715300.
11: Masuda Y. Intrahepatic flow disturbance: possibility of a hidden cause of drug toxicity. J Pharmacol Sci. 2006 Mar;100(3):167-74. Epub 2006 Mar 4. PubMed PMID: 16518079.
12: Anika MS. Effects of cholecystokinin and caerulein on gastric emptying. Eur J Pharmacol. 1982 Nov 19;85(2):195-9. PubMed PMID: 6897537.
13: Masuda Y, Ozaki M, Oguma T. Alteration of hepatic microcirculation by oxethazaine and some vasoconstrictors in the perfused rat liver. Biochem Pharmacol. 1997 Jun 15;53(12):1779-87. PubMed PMID: 9256152.
14: Yamazaki Y. Inhibitory mechanism of oxethazaine on release of endogenous secretin and pancreatic response in dogs. Dig Dis Sci. 1982 Sep;27(9):821-7. PubMed PMID: 6896683.
15: GLASSMAN JM, DERVINIS A, BECKFIELD WJ, SEIFTER J. Acute and chronic toxicity of oxethazaine: a highly potent local anesthetic. Toxicol Appl Pharmacol. 1963 Mar;5:184-200. PubMed PMID: 13948386.
16: Barry MK, Aloisi JD, Yeo CJ. Neural mechanisms in basal and meal-stimulated ileal absorption. J Surg Res. 1995 Apr;58(4):425-31. PubMed PMID: 7723323.
17: JANKELSON OM, JANKELSON IR. The symptomatic, exaggerated gastrocolic reflex: its relief by an oral, topical anesthetic (oxethazaine hydrochloride). Am J Gastroenterol. 1959 Dec;32:719-22. PubMed PMID: 14406692.
18: RIDER JA, MOELLER HC, GARDEY RH. Oxethazaine hydrochloride for treatment of gastritis, peptic ulcer and esophagitis. Clin Med (Northfield). 1963 Jul;70:1271-8. PubMed PMID: 15445957.
19: BAKER JW. CLINICAL TRIAL OF ALUDROX AND OXETHAZAINE IN RADIOTHERAPY. Clin Radiol. 1963 Oct;14:442-4. PubMed PMID: 14068783.
20: Yasuno R, Oguma T, Masuda Y. Ca2+ enhancement of hemolysis induced by the topical anesthetic oxethazaine in vitro. Biol Pharm Bull. 1998 Dec;21(12):1294-9. PubMed PMID: 9881642.
PubChem Compound 4621
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator